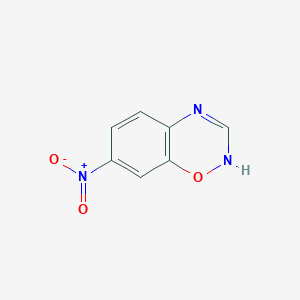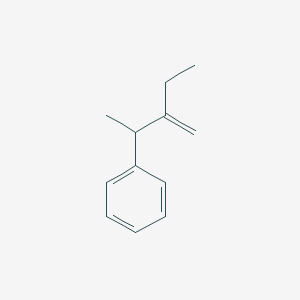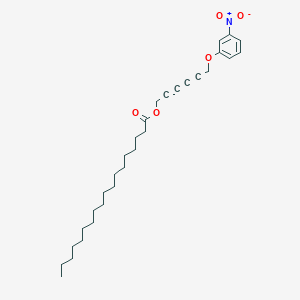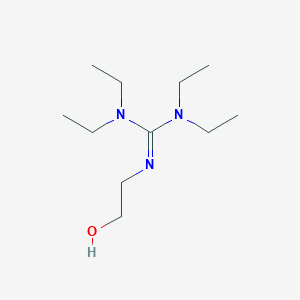
N,N,N',N'-Tetraethyl-N''-(2-hydroxyethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of tetraethyl and hydroxyethyl groups attached to the guanidine core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine typically involves the reaction of guanidine with ethylating agents and hydroxyethylating agents. One common method is the reaction of guanidine with diethyl sulfate and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation and recrystallization are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines.
Substitution: Various substituted guanidines depending on the reagents used.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its strong basicity allows it to act as a proton acceptor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: Another guanidine derivative with similar basicity but different alkyl groups.
N,N,N’,N’-Tetraethylguanidine: Lacks the hydroxyethyl group, resulting in different chemical properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups, used as a chelating agent.
Properties
CAS No. |
55467-93-1 |
|---|---|
Molecular Formula |
C11H25N3O |
Molecular Weight |
215.34 g/mol |
IUPAC Name |
1,1,3,3-tetraethyl-2-(2-hydroxyethyl)guanidine |
InChI |
InChI=1S/C11H25N3O/c1-5-13(6-2)11(12-9-10-15)14(7-3)8-4/h15H,5-10H2,1-4H3 |
InChI Key |
OOFGCKIHDHAIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=NCCO)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
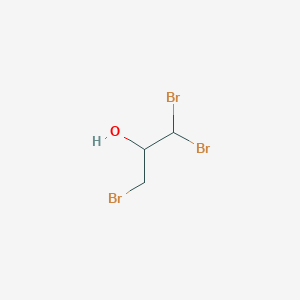
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

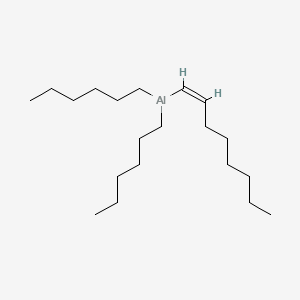
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
